molecular formula C4H9N3 B14705250 3-Methyl-1,2,5,6-tetrahydro-1,2,4-triazine CAS No. 14454-26-3

3-Methyl-1,2,5,6-tetrahydro-1,2,4-triazine

Cat. No.: B14705250
CAS No.: 14454-26-3
M. Wt: 99.13 g/mol
InChI Key: PISIMJZJZOXWGM-UHFFFAOYSA-N
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Description

3-Methyl-1,2,5,6-tetrahydro-1,2,4-triazine is an organic compound belonging to the class of triazines It is characterized by a triazine ring structure with a methyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,5,6-tetrahydro-1,2,4-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a carbonyl compound. The reaction is often carried out in the presence of a catalyst and under reflux conditions to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,5,6-tetrahydro-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The triazine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted triazine derivatives.

Scientific Research Applications

3-Methyl-1,2,5,6-tetrahydro-1,2,4-triazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or as a precursor in drug synthesis.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,5,6-tetrahydro-1,2,4-triazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine: A parent compound with a similar ring structure but without the methyl group.

    1,3,5-Triazine: Another triazine derivative with different substitution patterns.

    Tetrazine: A related compound with an additional nitrogen atom in the ring.

Uniqueness

3-Methyl-1,2,5,6-tetrahydro-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other triazine derivatives. This uniqueness makes it valuable for specific applications and research purposes.

Properties

CAS No.

14454-26-3

Molecular Formula

C4H9N3

Molecular Weight

99.13 g/mol

IUPAC Name

3-methyl-1,2,5,6-tetrahydro-1,2,4-triazine

InChI

InChI=1S/C4H9N3/c1-4-5-2-3-6-7-4/h6H,2-3H2,1H3,(H,5,7)

InChI Key

PISIMJZJZOXWGM-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCNN1

Origin of Product

United States

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